ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position, a formyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological targets due to their versatile structure . They have been found to interact with various receptors and enzymes, including EGFR and BRAF V600E , and have been used in the synthesis of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, and inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . For example, some indole derivatives have been found to inhibit EGFR and BRAF V600E, key proteins involved in cell growth and proliferation .
Biochemical Pathways
Given the broad range of biological activities of indole derivatives, it is likely that this compound affects multiple pathways . For instance, indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For example, some indole derivatives have been found to inhibit the growth of cancer cells .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been reported to show inhibitory activity against various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be synthesized through several methods. One common method involves the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride in dimethylformamide . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Ethyl 5-chloro-3-carboxy-1H-indole-2-carboxylate.
Reduction: Ethyl 5-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl 3-formyl-1H-indole-2-carboxylate:
5-Chloro-3-formyl-1H-indole-2-carboxylic acid: The ethyl ester group is replaced with a carboxylic acid group, altering its solubility and reactivity.
Properties
IUPAC Name |
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQTSYYPLBOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402973 | |
Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43142-76-3 | |
Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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